(4-biphenylylmethyl)methyl[2-(2-pyridinyl)ethyl]amine
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Description
Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom that can bond up to three hydrogens or organic substituents like alkyl (alkane chain) and aryl (aromatic ring) groups . Aromatic amines have the nitrogen atom directly connected to an aromatic ring structure .Chemical Reactions of Amines Amines can react with acid chlorides or acid anhydrides to form amides . They can also undergo Hofmann or Curtius rearrangements .
Mechanism of Action
The mechanism of action of amines can vary depending on their structure and the specific reactions they undergo. For example, piroxicam, a non-steroidal anti-inflammatory drug, has been used as a model drug in studies to improve the biopharmaceutical properties of poorly water-soluble drugs .
Physical and Chemical Properties of Amines Amines have infrared absorptions in the 3300–3360 cm −1 region . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1 H NMR spectra . Carbons directly attached to the nitrogen appear in 10-65 ppm region of a 13 C NMR spectra .
Safety and Hazards
Properties
IUPAC Name |
N-methyl-N-[(4-phenylphenyl)methyl]-2-pyridin-2-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c1-23(16-14-21-9-5-6-15-22-21)17-18-10-12-20(13-11-18)19-7-3-2-4-8-19/h2-13,15H,14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGGEZPZQWRURW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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